N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

Catalog No.
S12973142
CAS No.
M.F
C15H16Cl2N2O
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl...

Product Name

N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C15H16Cl2N2O/c1-11(20-14-7-2-3-8-19-14)9-18-10-12-5-4-6-13(16)15(12)17/h2-8,11,18H,9-10H2,1H3

InChI Key

QLIXCNJLFQTWCT-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C(=CC=C1)Cl)Cl)OC2=CC=CC=N2

N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is a chemical compound characterized by its complex structure, which includes a dichlorobenzyl moiety and a pyridinyloxypropyl group. Its molecular formula is C₁₅H₁₆Cl₂N₂O, and it has a molecular weight of 311.2 g/mol. The compound is known for its potential applications in medicinal chemistry and material science due to its unique structural features that allow for various chemical interactions and biological activities.

  • Oxidation: It can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amines or alcohols when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The aromatic and heterocyclic rings in the compound are capable of undergoing electrophilic or nucleophilic substitution depending on the conditions applied.

N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine has been investigated for its biological properties. Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further pharmacological exploration. The mechanism of action likely involves binding to specific receptors or enzymes, thereby altering their activity and leading to various biological effects.

The synthesis of N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: 2,3-dichlorobenzyl chloride and 2-(pyridin-2-yloxy)propan-1-amine.
  • Reaction Conditions: Conducted under basic conditions using solvents like dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Industrial Scale: For large-scale production, continuous flow processes may be employed to enhance efficiency and yield while maintaining precise control over reaction parameters .

The compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated as a ligand in biochemical assays.
  • Medicine: Explored for its potential pharmacological properties.
  • Industry: Utilized in developing new materials with specific chemical properties .

Studies on the interactions of N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine with biological targets are ongoing. The compound's ability to bind selectively to certain enzymes or receptors is under investigation, which could elucidate its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine:

Compound NameStructural FeaturesUnique Aspects
N-(2,3-dichlorobenzyl)-N-[3-(propan-2-yloxy)propyl]amineSimilar dichlorobenzyl structure but different substituents on the propyl chainVarying biological activity due to structural differences
N-(2,3-dichlorobenzyl)-N-[2-(pyridin-3-yloxy)propyl]amineVariation in the position of the pyridine ringPotentially different receptor binding profiles
N-(2,3-dichlorobenzyl)-N-[2-(pyridin-4-yloxy)propyl]amineAnother positional isomer with distinct propertiesMay exhibit different pharmacological effects due to structural variations

These comparisons highlight how small changes in substituent positions can lead to significant differences in biological activity and chemical properties .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

310.0639685 g/mol

Monoisotopic Mass

310.0639685 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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